molecular formula C26H20N2O4S B2872954 2-{3-[({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)methyl]phenyl}-1,3-thiazole-4-carboxylic acid CAS No. 2137567-23-6

2-{3-[({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)methyl]phenyl}-1,3-thiazole-4-carboxylic acid

Cat. No.: B2872954
CAS No.: 2137567-23-6
M. Wt: 456.52
InChI Key: KDWVJOKQJCHCEB-UHFFFAOYSA-N
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Description

2-{3-[({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)methyl]phenyl}-1,3-thiazole-4-carboxylic acid is a complex organic compound characterized by its unique structure, which includes a fluorenylmethoxycarbonyl (Fmoc) group, a thiazole ring, and a carboxylic acid functional group

Properties

IUPAC Name

2-[3-[(9H-fluoren-9-ylmethoxycarbonylamino)methyl]phenyl]-1,3-thiazole-4-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H20N2O4S/c29-25(30)23-15-33-24(28-23)17-7-5-6-16(12-17)13-27-26(31)32-14-22-20-10-3-1-8-18(20)19-9-2-4-11-21(19)22/h1-12,15,22H,13-14H2,(H,27,31)(H,29,30)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KDWVJOKQJCHCEB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)NCC4=CC(=CC=C4)C5=NC(=CS5)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H20N2O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

456.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

2137567-23-6
Record name 2-{3-[({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)methyl]phenyl}-1,3-thiazole-4-carboxylic acid
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-{3-[({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)methyl]phenyl}-1,3-thiazole-4-carboxylic acid typically involves multiple steps, starting from commercially available precursorsThe final step usually involves the deprotection of the Fmoc group to yield the target compound .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of automated peptide synthesizers and high-throughput purification techniques to ensure high yield and purity. Reaction conditions such as temperature, solvent choice, and reaction time are carefully controlled to maximize efficiency and minimize by-products .

Chemical Reactions Analysis

Types of Reactions

2-{3-[({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)methyl]phenyl}-1,3-thiazole-4-carboxylic acid can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like lithium aluminum hydride for reduction, and various electrophiles or nucleophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are optimized based on the desired transformation .

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the thiazole ring can yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups onto the aromatic ring .

Scientific Research Applications

2-{3-[({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)methyl]phenyl}-1,3-thiazole-4-carboxylic acid has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of complex organic molecules and peptides.

    Biology: Employed in the study of enzyme-substrate interactions and protein folding.

    Medicine: Investigated for its potential as a drug candidate due to its ability to interact with biological targets.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-{3-[({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)methyl]phenyl}-1,3-thiazole-4-carboxylic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The Fmoc group can facilitate binding to these targets, while the thiazole ring can participate in various biochemical reactions. The compound’s effects are mediated through pathways involving these interactions, leading to changes in cellular processes .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

What sets 2-{3-[({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)methyl]phenyl}-1,3-thiazole-4-carboxylic acid apart from similar compounds is its unique combination of the Fmoc group, thiazole ring, and carboxylic acid functional group. This combination provides distinct chemical properties and reactivity, making it a valuable compound for various applications in research and industry .

Biological Activity

2-{3-[({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)methyl]phenyl}-1,3-thiazole-4-carboxylic acid is a compound of significant interest in medicinal chemistry due to its structural features, which include a thiazole ring and a fluorenylmethoxycarbonyl (Fmoc) group. This compound has been investigated for its biological activities, particularly in the context of cancer treatment and enzyme interactions.

  • Molecular Formula : C₁₉H₁₉N₃O₃S
  • Molecular Weight : 365.44 g/mol
  • CAS Number : 2171448-54-5

Synthesis

The synthesis of this compound typically involves multi-step organic reactions, starting from commercially available precursors. The process includes the formation of the thiazole ring and the introduction of the Fmoc protecting group, which can be removed to yield the active form of the compound for biological testing.

The biological activity of 2-{3-[({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)methyl]phenyl}-1,3-thiazole-4-carboxylic acid is primarily attributed to its interaction with various molecular targets. The thiazole ring can engage in hydrogen bonding and π-stacking interactions with proteins, influencing enzyme activity and cellular signaling pathways. The carboxylic acid group is crucial for binding interactions with biological targets, potentially modulating their function.

Anticancer Properties

Research has shown that this compound exhibits anticancer activity by inhibiting specific pathways involved in tumor growth. In vitro studies indicate that it can reduce cell viability in various cancer cell lines by inducing apoptosis. For instance, in a study involving breast cancer cells, treatment with this compound resulted in a significant decrease in cell proliferation and an increase in apoptotic markers .

Enzyme Interactions

The compound has also been explored for its ability to interact with enzymes such as P-glycoprotein (P-gp), which is known for its role in drug efflux and multidrug resistance in cancer cells. Biochemical assays demonstrated that 2-{3-[({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)methyl]phenyl}-1,3-thiazole-4-carboxylic acid can stimulate ATPase activity, suggesting that it may enhance the effectiveness of other chemotherapeutic agents by modulating P-gp activity .

Structure-Activity Relationship (SAR)

The structural features of this compound contribute significantly to its biological activity. Variations in substituents on the thiazole ring or modifications to the Fmoc group can lead to different levels of potency against cancer cells or alterations in enzyme inhibition profiles. Ongoing research aims to optimize these structural components to enhance therapeutic efficacy while minimizing side effects .

Case Studies

StudyObjectiveFindings
In Vitro Study on Cancer Cell Lines Evaluate anticancer effectsSignificant reduction in cell viability and induction of apoptosis in breast cancer cells after treatment with the compound.
P-glycoprotein Interaction Study Assess modulation of drug resistanceCompound enhanced ATPase activity of P-gp, indicating potential for overcoming multidrug resistance in cancer therapy.
SAR Analysis Identify key structural features for activityModifications to the Fmoc group improved binding affinity and selectivity towards target enzymes.

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